

Application Notes and Protocols: 4-Fluoro Phenibut Hydrochloride in Neuroscience Research

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Compound of Interest

Compound Name: 4-Fluoro phenibut hydrochloride

Cat. No.: B164222

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Introduction

4-Fluoro phenibut hydrochloride (also known as F-Phenibut) is a derivative of the nootropic and anxiolytic agent, phenibut.[1][2] Structurally, it is a gamma-aminobutyric acid (GABA) analogue characterized by a fluorine atom substituted at the para position of the phenyl ring.[3] This modification enhances its potency as a GABA(B) receptor agonist compared to its parent compound, phenibut.[3][4] These application notes provide an overview of the utility of **4-fluoro phenibut hydrochloride** in neuroscience research, with a focus on its mechanism of action and potential applications in studying GABAergic neurotransmission.

Mechanism of Action

4-Fluoro phenibut hydrochloride is a potent and selective agonist for the GABA(B) receptor.[5][6] Its primary mechanism of action involves the activation of these G-protein coupled receptors, leading to a cascade of downstream signaling events that ultimately result in neuronal inhibition.[1][3]

Key aspects of its mechanism include:

- **GABA(B) Receptor Activation:** It binds to and activates GABA(B) receptors, which are metabotropic receptors coupled to Gi/o proteins.

- **Activation of Potassium Channels:** Activation of GABA(B) receptors by **4-fluoro phenibut hydrochloride** leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.^[4] This results in an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.^[3]
- **Inhibition of Calcium Channels:** It can also inhibit voltage-gated calcium channels, which reduces the influx of calcium into the presynaptic terminal and subsequently decreases the release of neurotransmitters.
- **Suppression of Neuronal Excitability:** The overall effect of GABA(B) receptor activation is a reduction in neuronal excitability, which is the basis for its potential anxiolytic, sedative, and muscle relaxant properties.^{[1][3]}

Quantitative Data

The following tables summarize the available quantitative data for **4-Fluoro phenibut hydrochloride** and related compounds.

Table 1: In Vitro Potency at the GABA(B) Receptor

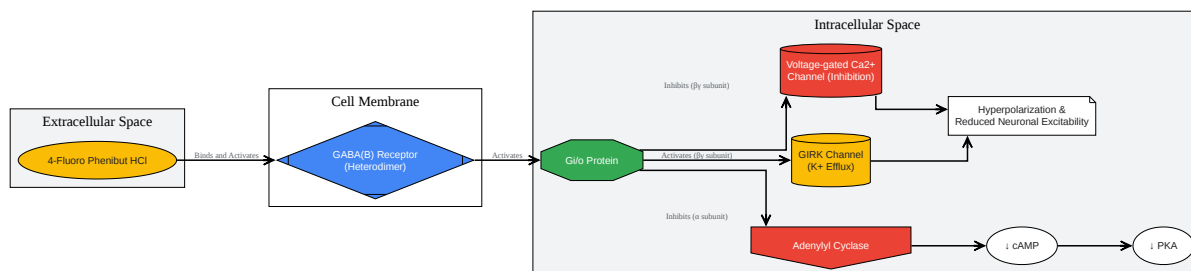
Compound	EC50 (μM) for activation of outward-rectifying K ⁺ current in mouse cerebellar Purkinje cells
4-Fluoro phenibut	23.3 ^{[3][4]}
Phenibut	1362 ^{[3][4]}
Baclofen	6.0 ^{[3][4]}

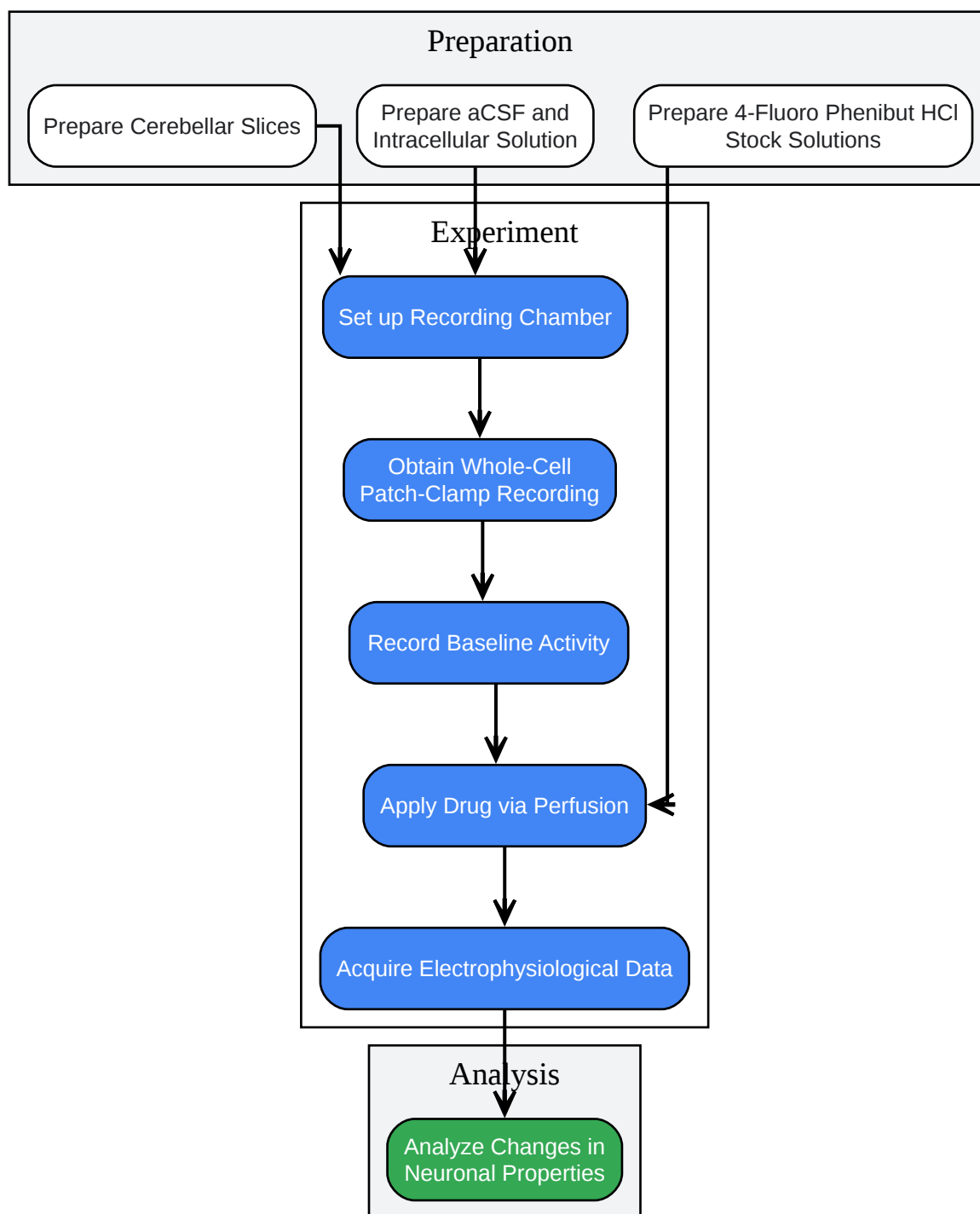
Table 2: Receptor Binding Affinity

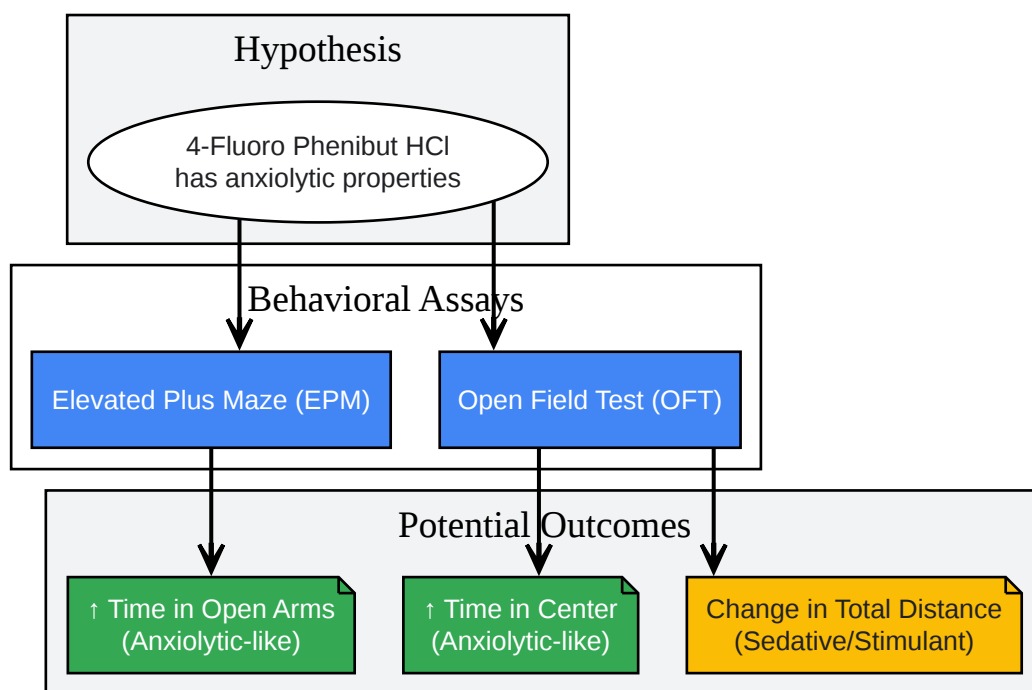
Compound	IC50 (μM) at GABA(B) Receptor	IC50 (μM) at GABA(A) Receptor
4-Fluoro phenibut	1.70 ^[5]	>100 ^[5]

Signaling Pathway

The following diagram illustrates the primary signaling pathway activated by **4-Fluoro phenibut hydrochloride**.







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